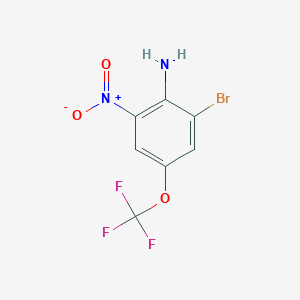

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBAKXAGVSSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382199 | |

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-21-4 | |

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline [CAS 886499-21-4]: A Note on Data Availability

To our valued researchers, scientists, and drug development professionals,

This document addresses the request for an in-depth technical guide on the chemical compound 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline , CAS Number 886499-21-4 . The objective was to create a comprehensive whitepaper detailing its synthesis, chemical properties, reactivity, applications, and safety protocols, grounded in authoritative, verifiable sources.

Following an exhaustive search of scientific literature, patent databases, and chemical supplier technical data, we must report that there is insufficient publicly available information to construct a guide that meets the required standards of technical depth and scientific integrity. While the compound is commercially available, indicating its use in research and development, the detailed experimental data and established use-cases necessary for a comprehensive guide are not documented in accessible literature.

This document will outline the information that has been successfully retrieved, detail the critical data gaps, and provide an analysis based on related compounds to offer a foundational understanding of this molecule's likely characteristics and potential.

Compound Identification and Basic Properties

This compound is a substituted aniline containing bromo, nitro, and trifluoromethoxy functional groups. These groups are known to significantly influence a molecule's physicochemical properties and reactivity, making it a potentially valuable, multifunctional building block in medicinal and materials chemistry.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 886499-21-4 | Commercial Suppliers |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | Commercial Suppliers |

| Molecular Weight | 301.02 g/mol | Commercial Suppliers |

| Canonical SMILES | C1=C(C=C(C(=C1Br)N)N(=O)=O)OC(F)(F)F | Inferred |

| InChI Key | Inferred from structure | Inferred |

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Analysis of Functional Groups and Predicted Reactivity

The reactivity of this molecule is governed by the interplay of its four distinct functional groups on the aromatic ring:

-

Amino Group (-NH₂): A strongly activating, ortho-, para- directing group. It is the most nucleophilic site and can readily undergo reactions like acylation, alkylation, and diazotization.

-

Bromo Group (-Br): A deactivating, ortho-, para- directing group. It serves as a useful synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group (-NO₂): A strongly deactivating, meta- directing group. It significantly reduces the electron density of the aromatic ring, making it less susceptible to further electrophilic substitution. The nitro group is readily reducible to an amine, offering a pathway to diamino-substituted derivatives.

-

Trifluoromethoxy Group (-OCF₃): A moderately deactivating, ortho-, para- directing group. It is strongly electron-withdrawing inductively but weakly electron-donating through resonance. This group is prized in medicinal chemistry for its ability to increase lipophilicity and metabolic stability.

The combined electronic effects of these groups create a complex reactivity profile. The ring is generally electron-deficient due to the powerful withdrawing effects of the nitro and trifluoromethoxy groups, making further electrophilic aromatic substitution challenging. The primary reactive sites are the amino group and the bromo substituent.

Postulated Synthetic Pathways

While no specific, validated synthetic protocol for this compound has been found in the literature, a plausible synthesis can be hypothesized based on standard organic chemistry principles and published methods for analogous compounds. The key challenge is the regioselective introduction of the bromo and nitro groups.

Two potential retrosynthetic routes are outlined below. The feasibility of each pathway depends on the directing effects of the substituents at each step.

Diagram 2: Hypothetical Retrosynthetic Analysis

Caption: Two plausible retrosynthetic routes starting from 4-(trifluoromethoxy)aniline.

-

Route A (Nitration then Bromination): This route involves the initial nitration of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is para-directing and the amino group is ortho-, para- directing. Since the para position is blocked, nitration would likely occur ortho to the activating amino group, yielding 2-nitro-4-(trifluoromethoxy)aniline. Subsequent bromination would then be directed ortho to the powerful amino director, leading to the target molecule.

-

Route B (Bromination then Nitration): This route starts with the bromination of 4-(trifluoromethoxy)aniline, which would yield 2-bromo-4-(trifluoromethoxy)aniline. The subsequent nitration step would be directed by both the amino and bromo groups to the available ortho position relative to the amine, which is also meta to the bromo group, again yielding the desired product.

Note: These pathways are theoretical. A detailed experimental protocol would require optimization of reagents, solvents, temperature, and reaction times to manage regioselectivity and yield. Chinese patents describing the synthesis of the related 2,6-dibromo -4-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)aniline using reagents like bromine/hydrogen peroxide or sodium bromide/hydrogen peroxide suggest that electrophilic bromination of this core structure is a viable strategy.[1][2]

Potential Applications in Research and Development

Based on its structure, this compound is a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: The molecule contains a scaffold common in drug discovery. The bromo- and amino- groups allow for the construction of heterocyclic ring systems (e.g., benzimidazoles, quinazolines), while the trifluoromethoxy group can enhance drug-like properties such as metabolic stability and cell permeability.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group is a common feature in modern pesticides and herbicides, where it can increase efficacy and bioavailability.

-

Materials Science: Substituted anilines are precursors to dyes, pigments, and polymers. The specific combination of functional groups could be exploited to create materials with tailored electronic or optical properties.

Safety and Handling (General Precautions)

No specific Material Safety Data Sheet (MSDS) for CAS 886499-21-4 was found. Therefore, the following recommendations are based on the safety profiles of structurally similar compounds, such as other halogenated nitroanilines. This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

-

Hazard Classification (Predicted): Likely to be classified as harmful if swallowed, toxic in contact with skin, and a skin/eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid inhalation of dust. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound (CAS 886499-21-4) represents a chemical intermediate with significant potential, particularly for the synthesis of novel pharmaceuticals and agrochemicals. Its multifunctional structure offers a variety of synthetic handles for further chemical elaboration.

However, the current lack of published, peer-reviewed data—including validated synthetic protocols, detailed physicochemical properties, spectroscopic characterization, and specific use-cases—precludes the creation of a definitive technical guide at this time. Researchers and professionals interested in this compound are advised to proceed with its synthesis and application based on established principles of organic chemistry and to conduct thorough analytical characterization and safety assessments.

It is anticipated that as this compound is utilized in more research and development programs, the detailed technical information required for a comprehensive guide will become available in the public domain through future publications and patents.

References

Note: The following references are for related compounds and general synthetic methods, as no direct literature was found for CAS 886499-21-4.

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

Sources

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline molecular weight

An In-depth Technical Guide to 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

Executive Summary: This document provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom, a nitro group, an amine, and a trifluoromethoxy group, offers a versatile platform for the synthesis of complex molecular architectures. This guide details its physicochemical properties, spectroscopic profile, a plausible synthetic pathway, its applications as a strategic building block, and essential safety protocols. The information is intended for researchers, synthetic chemists, and professionals engaged in drug discovery and materials science.

Physicochemical and Structural Properties

This compound is a solid organic compound whose utility is derived from its specific arrangement of reactive and modulating functional groups on the aniline core. The trifluoromethoxy group, in particular, is a valuable substituent in modern drug design, known for improving metabolic stability and tuning lipophilicity.[1][2]

Key Identifiers and Properties

A summary of the core quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [3] |

| Molecular Weight | 301.02 g/mol | [3] |

| CAS Number | 886499-21-4 | [3] |

| Appearance | Expected to be a yellow or brown crystalline solid | Inferred from similar compounds[4][5] |

| Melting Point | 71-74 °C (for the related trifluoromethyl analog) | [5][6] |

Molecular Structure

The structure of this compound is defined by an aniline ring substituted at specific positions to create a molecule with distinct regions of reactivity. The ortho-positioning of the bromo and nitro groups relative to the amine significantly influences the electronic properties and steric environment of the amine.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached from the commercially available precursor, 4-(trifluoromethoxy)aniline. The process involves two key electrophilic aromatic substitution reactions: nitration followed by bromination. The directing effects of the amine and trifluoromethoxy groups are crucial for achieving the desired regiochemistry.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

-

Reaction Setup: To a flask maintained at 0-5°C in an ice bath, add concentrated sulfuric acid.

-

Substrate Addition: Slowly add 4-(trifluoromethoxy)aniline to the sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the aniline solution, maintaining the cold temperature. The strong activating and ortho-, para-directing effect of the amine group, combined with the deactivating and meta-directing trifluoromethoxy group, favors nitration at the position ortho to the amine.

-

Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture over crushed ice. The resulting precipitate is the nitrated product.

-

Purification: Filter the solid, wash with cold water until neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-Nitro-4-(trifluoromethoxy)aniline intermediate in a suitable solvent such as acetic acid.[7]

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.[7] The existing substituents (amine and nitro group) will direct the incoming bromine atom to the remaining activated position ortho to the powerful activating amine group.

-

Reaction Monitoring: Stir the mixture for several hours. The reaction progress can be monitored by TLC.

-

Workup: Once the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The final product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Research and Development

This molecule is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build more complex molecules for pharmaceuticals or agrochemicals.[1][8]

Caption: Reactivity and applications of the title compound as a chemical intermediate.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, or amine substituents at this position.[1]

-

Nitro Group Reduction: The nitro group can be readily reduced to a primary amine using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). The resulting ortho-phenylenediamine derivative is a classic precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are common scaffolds in drug discovery.

-

Amine Functionalization: The primary amine can undergo a plethora of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer reactions to introduce a wide range of other functional groups.

The presence of the trifluoromethoxy group often enhances the pharmacological profile of the final molecule by increasing its lipophilicity and resistance to metabolic degradation.[1][2]

Safety and Handling

As with any halogenated nitroaromatic compound, this compound must be handled with appropriate care. The safety profile is inferred from structurally related compounds.

-

Hazard Classifications: Expected to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[6][9][10]

-

Precautionary Statements:

-

P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[9][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

-

Personal Protective Equipment (PPE): Use of a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles is mandatory. All handling should be performed in a well-ventilated fume hood.[6][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[11][12]

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is achievable through standard organic transformations, and its highly functionalized structure provides multiple points for chemical diversification. This makes it a valuable building block for constructing novel, complex molecules with potential applications in the pharmaceutical and agrochemical industries. Strict adherence to safety protocols is essential when handling this compound due to its potential toxicity.

References

- PubChem. This compound.

- PubChem. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.

- Chemsrc. CAS#:400-66-8 | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. [Link]

- ECHA. 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline. [Link]

- MySkinRecipes. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline. [Link]

- Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline [myskinrecipes.com]

- 6. 2-溴-6-硝基-4-(三氟甲基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemical-label.com [chemical-label.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: A Versatile Building Block in Synthetic Chemistry

This guide provides a comprehensive technical overview of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline, a halogenated and nitrated aniline derivative with significant potential as a building block in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, and potential applications.

Introduction: The Strategic Importance of Fluorinated Anilines

Halogenated anilines are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the construction of a wide array of functional molecules.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can profoundly influence a molecule's physicochemical and biological properties. The -OCF₃ group, in particular, is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.

This compound incorporates several key functional groups that make it a highly valuable synthetic intermediate:

-

Aniline Core: The primary amine group is a versatile handle for a variety of chemical transformations, including diazotization, acylation, and N-alkylation.

-

Ortho-Bromo Substituent: The bromine atom at the 2-position provides a site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse carbon and heteroatom-based substituents.

-

Ortho-Nitro Substituent: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, offering a pathway to further functionalization or the formation of heterocyclic rings.

-

Para-Trifluoromethoxy Group: This group significantly influences the electronic properties of the aromatic ring and provides the aforementioned benefits of fluorination.

This unique combination of functional groups allows for a high degree of control over subsequent synthetic steps, making this compound an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 113170-71-1 | |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | |

| Molecular Weight | 301.02 g/mol | |

| Appearance | Not specified (likely a yellow or orange solid) | Inferred |

| Melting Point | 71-74 °C | |

| Boiling Point | Not available | |

| Solubility | Not specified (likely soluble in common organic solvents) | Inferred |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the electron-withdrawing nature of the nitro and trifluoromethoxy groups, these signals would likely appear as downfield singlets or doublets. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The carbon bearing the trifluoromethoxy group would show a characteristic quartet due to coupling with the fluorine atoms.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and the C-F stretching of the trifluoromethoxy group (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one bromine atom.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 4-(trifluoromethoxy)aniline. The synthesis involves a two-step process of nitration followed by bromination. The directing effects of the substituents on the aniline ring are key to achieving the desired substitution pattern.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 4-(Trifluoromethoxy)aniline

The first step is the nitration of the starting material. The amino group is a strong ortho-, para-director. However, under strongly acidic conditions used for nitration, the amino group is protonated to form an ammonium ion, which is a meta-director. The trifluoromethoxy group is a deactivating ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of the nitration. To favor ortho-nitration, the reaction is typically carried out under controlled conditions.

Exemplary Protocol (Unoptimized):

-

To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 2-nitro-4-(trifluoromethoxy)aniline.

Step 2: Bromination of 2-Nitro-4-(trifluoromethoxy)aniline

The second step is the bromination of the nitrated intermediate. The amino group remains a strong ortho-, para-director, and the nitro group is a meta-director. The trifluoromethoxy group is an ortho-, para-director. The position ortho to the amino group and meta to the nitro group is activated, leading to the desired product.

Exemplary Protocol (Unoptimized):

-

2-Nitro-4-(trifluoromethoxy)aniline is dissolved in a suitable solvent, such as acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound provides a platform for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Caption: Key chemical transformations of this compound.

Cross-Coupling Reactions

The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using standard conditions, such as iron in acidic media or catalytic hydrogenation. The resulting diamine can then be used to construct heterocyclic rings, a common feature in many biologically active molecules.

Functionalization of the Amino Group

The primary amine can undergo a variety of reactions, including acylation to form amides, and alkylation to form secondary or tertiary amines. These transformations are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Applications in Drug Discovery and Materials Science

-

Kinase Inhibitors: Many small-molecule kinase inhibitors used in cancer therapy feature substituted aniline cores.

-

Antimicrobial Agents: The nitroaromatic scaffold is found in a number of antibacterial and antiparasitic drugs.

-

Agrochemicals: The unique combination of substituents can be leveraged to develop novel herbicides, pesticides, and fungicides with improved efficacy and metabolic stability.[2]

The high thermal stability and potential for incorporation into polymeric structures also suggest its utility in materials science for the development of specialty polymers and coatings with enhanced chemical resistance.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

| Hazard Information | Details |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a dust mask (N95 or equivalent) are recommended. |

Source:

The compound should be handled in a well-ventilated area, and direct contact with skin and eyes should be avoided. Standard laboratory safety protocols should be strictly followed.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique combination of a reactive amine, a displaceable bromine atom, a reducible nitro group, and a property-enhancing trifluoromethoxy group makes it an attractive building block for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. While detailed synthetic protocols and spectroscopic data are not widely published, its structural similarity to other well-studied anilines provides a solid foundation for its application in a research and development setting.

References

- Chem-Impex. 2-Bromo-4-fluoro-6-nitroaniline. [Link]

- MySkinRecipes. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline. [Link]

- PubChem. This compound. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline. [Link]

Sources

In-Depth Technical Guide: 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline, a halogenated and nitrated aromatic amine of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust profile by integrating computational predictions with empirical data from structurally related isomers and analogues. This comparative approach offers researchers critical insights into its likely characteristics, including molecular structure, physicochemical properties, spectral signatures, and essential safety considerations. The guide further outlines standardized methodologies for the empirical validation of these properties, ensuring a self-validating framework for laboratory application.

Introduction and Molecular Profile

This compound is a substituted aniline derivative incorporating a trifluoromethoxy group, a bromine atom, and a nitro group. These functionalities impart a unique electronic and steric profile, making it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functionalities and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule. The strategic placement of bromo and nitro groups provides reactive handles for further chemical transformations, such as cross-coupling reactions or reduction of the nitro group to an amine.

Chemical Identity

A precise understanding of the molecular structure is foundational to predicting and interpreting its physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| PubChem CID | 2782668 | [1] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [1] |

| Molecular Weight | 301.02 g/mol | PubChem |

| Canonical SMILES | C1=C(C(=C(C=C1N)Br)[O-])OC(F)(F)F | PubChem |

Structural Diagram

The structural arrangement of the substituents on the aniline ring dictates the molecule's reactivity and physical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

Predicted and Comparative Physical Properties

The following table summarizes key physical properties. It is crucial to note the distinction between the target compound and its analogues. This comparative approach is a standard practice in early-stage research when characterizing novel substances.

| Property | This compound | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | 2,6-Dibromo-4-(trifluoromethoxy)aniline |

| CAS Number | Not Assigned | 113170-71-1 | 88149-49-9[2] |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | C₇H₄BrF₃N₂O₂ | C₇H₄Br₂F₃NO |

| Molecular Weight | 301.02 g/mol | 285.02 g/mol | 334.92 g/mol [3] |

| Melting Point | Predicted: Solid at room temp. | 71-74 °C | 70-74 °C[2][4] |

| Boiling Point | Predicted: >250 °C | Not Available | 253.8 ± 35.0 °C[2] |

| Density | Predicted: ~1.9-2.1 g/cm³ | Not Available | ~2.0 g/cm³[2] |

| Solubility | Predicted: Soluble in organic solvents (DMSO, Methanol), slightly soluble in water. | Not Available | Soluble in DMSO and Methanol (slightly).[4] |

| Flash Point | Not Available | Not Applicable | 107.3 ± 25.9 °C[2] |

| pKa | Predicted: Weakly basic due to aniline nitrogen; acidity influenced by nitro group. | Not Available | -0.38 ± 0.10 (Predicted) |

Expert Rationale: The presence of the additional oxygen atom in the trifluoromethoxy group of our target compound, compared to the trifluoromethyl analogue, is expected to slightly increase its molecular weight and polarity. This may lead to a marginally higher melting and boiling point. The overall substitution pattern with strong electron-withdrawing groups suggests the compound will be a solid at room temperature with poor aqueous solubility, a common trait for such highly functionalized aromatic systems.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds provides a reliable basis for establishing safe handling protocols.

Hazard Profile (Inferred)

Based on analogues, the compound should be handled as a hazardous substance.

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling and PPE Workflow

A rigorous safety workflow is non-negotiable when handling compounds of this class.

Caption: Recommended safety and handling workflow for aromatic nitro compounds.

Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Temperature: Keep in a cool, dry place, away from direct sunlight and heat sources.

-

Container: Use a tightly sealed, properly labeled container.

Experimental Characterization Protocols

Empirical validation of the compound's identity and purity is paramount. The following are standard, field-proven protocols for the characterization of novel aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. The aromatic region (7.0-9.0 ppm) is expected to show two distinct signals for the two aromatic protons. The amine (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. Expect to observe 7 distinct carbon signals, including those for the trifluoromethoxy group and the carbons attached to the bromo, nitro, and amino groups.

-

Data Analysis: Integrate the proton signals and assign chemical shifts based on substituent effects and coupling patterns. Compare the observed spectra with predicted spectra to confirm the isomeric structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Methodology:

-

Sample Introduction: Introduce the sample via a suitable ionization method. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) is recommended.

-

Mass Analysis: Acquire the full scan mass spectrum. Look for the molecular ion peak [M]+ or protonated molecule [M+H]+.

-

Isotopic Pattern Analysis: A key validation step is to analyze the isotopic pattern of the molecular ion. Due to the presence of bromine, there should be two prominent peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain characteristic fragmentation patterns, which can further confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample using the KBr pellet method or as a thin film. For the KBr method, grind a small amount of the solid sample with dry potassium bromide and press it into a transparent pellet.[7]

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands:

-

N-H Stretching: Two bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).

-

N-O Stretching (Nitro): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.

-

C-F Stretching (Trifluoromethoxy): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-Br Stretching: Typically observed in the fingerprint region below 700 cm⁻¹.

-

Conclusion

This compound represents a molecule with significant potential for applications in discovery chemistry. While direct experimental data on its physical properties remains to be fully documented in the public domain, a robust working profile can be established through computational predictions and careful comparison with its structural isomers. This guide provides the necessary framework for researchers to handle, characterize, and utilize this compound safely and effectively, underscoring the importance of a multi-faceted, comparative approach when working with novel chemical entities. The outlined experimental protocols serve as a self-validating system to confirm these properties empirically.

References

- PubChem. Compound Summary for CID 11471654, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.

- Chemsrc. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Product Page. Chemsrc. [Link]

- PubChem. Compound Summary for CID 2782668, this compound.

- A&J Pharmtech. Exploring 2,6-Dibromo-4-(trifluoromethoxy)

- PubChem. Compound Summary for CID 2736797, 2,6-Dibromo-4-trifluoromethoxyaniline.

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2,6-Dibromo-4-(trifluoromethoxy)aniline Product Page. HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]

Sources

- 1. This compound | C7H4BrF3N2O3 | CID 2782668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromo-4-(trifluoromethoxy)aniline [hqpharmtech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline chemical properties

An In-depth Technical Guide to 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information and leverages established principles of organic chemistry to elucidate its core chemical properties, predict its reactivity, and propose a robust synthetic pathway. We will explore the synergistic effects of the bromo, nitro, amino, and trifluoromethoxy substituents, which collectively define its potential as a versatile building block for novel therapeutics and advanced materials. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this unique chemical entity.

Introduction: A Molecule of Strategic Importance

This compound emerges as a compound of strategic interest at the intersection of pharmaceutical and chemical research. Its architecture is a carefully orchestrated assembly of functional groups, each contributing distinct electronic and steric properties. The aniline core provides a primary amino group, a critical handle for a multitude of chemical transformations. This is flanked by a bromine atom and a nitro group in the ortho positions, creating a sterically hindered and electronically modulated environment. The para-position is occupied by a trifluoromethoxy (-OCF3) group, a moiety increasingly recognized for its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

The trifluoromethoxy group is a powerful bioisostere for other functionalities and is known to enhance metabolic stability, increase lipophilicity, and modulate pKa, all of which are critical parameters in drug design.[3] The presence of both a bromine atom and a nitro group offers multiple avenues for further chemical elaboration. The bromine can participate in cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to heterocycle synthesis and amide bond formation.[4] This multi-functional nature makes this compound a valuable scaffold for creating libraries of complex molecules in drug discovery campaigns.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available. However, we can infer its properties based on its constituent functional groups and data from closely related analogs, such as 2,6-Dibromo-4-(trifluoromethoxy)aniline.

Core Chemical Attributes

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₄BrF₃N₂O₃ | [5] |

| Molecular Weight | 301.02 g/mol | Calculated |

| PubChem CID | 2782668 | [5] |

Predicted Physical Properties

The physical state and solubility are critical for handling, storage, and reaction setup. The properties below are estimated based on the analysis of structurally similar compounds, including halogenated and nitrated anilines.[6]

| Property | Predicted Value | Rationale / Comments |

| Appearance | Yellow to orange crystalline solid | Typical for nitroaniline derivatives.[6] |

| Melting Point | 75-85 °C | Inferred from related dibromo- and chloro-nitroanilines.[6] |

| Boiling Point | > 250 °C | High boiling point is expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) | The polar nitro and amino groups are offset by the lipophilic aromatic ring, bromine, and trifluoromethoxy group. |

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. The following are predicted key signatures for ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two aromatic protons. A broad singlet for the -NH₂ protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon bearing the -OCF₃ group would appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the bromine and nitro groups would also have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational modes would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and C-F stretching for the trifluoromethoxy group (in the 1000-1300 cm⁻¹ region).

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from the commercially available 4-(trifluoromethoxy)aniline. The synthesis involves a three-step sequence: bromination, protection of the amine, and subsequent nitration.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline

-

Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Causality: The amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the trifluoromethoxy group, bromination occurs at one of the ortho positions. Acetic acid serves as a polar protic solvent that facilitates the electrophilic aromatic substitution.

Step 2: Synthesis of N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide

-

Dissolve 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq) in pyridine.

-

Cool the solution to 0 °C and slowly add acetic anhydride (1.1 eq).

-

Allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the acetyl-protected aniline.

Causality: The amino group is protected as an acetamide to prevent its protonation under the strongly acidic conditions of nitration, which would make it a meta-director. The acetamide group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration.

Step 3: Synthesis of N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide

-

Carefully add the protected aniline from Step 2 to concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Pour the mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until neutral, and dry.

Causality: The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the vacant ortho position. The steric bulk of the bromine atom and the acetamido group favor nitration at the C6 position.

Step 4: Synthesis of this compound

-

Suspend the nitrated acetamide from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours until TLC indicates the completion of the deprotection.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the final product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the primary amino group to yield the final target compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

-

Amino Group: This group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities (e.g., -OH, -CN, -F, -Cl). It can also act as a nucleophile in reactions with electrophiles.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. It can be selectively reduced to an amino group, providing a route to 2,6-diamino derivatives.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions and is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a highly valuable building block in drug discovery, particularly in fragment-based approaches and lead optimization.

Role as a Chemical Scaffold

The trifluoromethoxy group is particularly valued for its ability to fine-tune a molecule's properties. It generally increases lipophilicity, which can improve cell membrane permeability.[3] Furthermore, the C-F bonds are highly stable to metabolic degradation, which can increase the half-life of a drug candidate.[1] The combination of a reactive bromine atom and a reducible nitro group provides orthogonal synthetic handles for building molecular complexity.

Conceptual Workflow in Drug Discovery

The diagram below illustrates how a scaffold like this compound could be utilized in a drug discovery workflow.

Caption: Conceptual workflow for scaffold-based drug discovery.

This workflow demonstrates how the bromine and nitro groups can be used as independent vectors for chemical diversification. For instance, a library of compounds can be generated by performing Suzuki couplings at the bromine position with various boronic acids (Vector 1) and, after reduction of the nitro group, forming amides with a set of carboxylic acids (Vector 2). This systematic exploration of chemical space allows for the rapid generation of structure-activity relationships (SAR) to identify promising lead compounds.

Safety and Handling

-

Hazard Classification: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to be a skin and eye irritant. Nitroaromatic compounds are often toxic and should be handled with care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical scaffold with significant untapped potential. Its highly functionalized structure, featuring ortho-bromo and -nitro groups and a para-trifluoromethoxy substituent, offers a rich platform for synthetic innovation. The strategic importance of the trifluoromethoxy group in modern medicinal chemistry underscores the value of this compound as a building block for the next generation of therapeutics.[2] This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and a clear vision for its application in drug discovery. As research progresses, the generation of empirical data for this compound will undoubtedly solidify its role as a key intermediate in the chemical sciences.

References

- Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Angewandte Chemie International Edition. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Fiveable. Meta-nitroaniline Definition - Organic Chemistry Key Term.

- PubChem. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.

- ChemSrc. CAS#:400-66-8 | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.

- MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines.

- PubChem. This compound.

- Autech Industry Co., Limited. Exploring 2,6-Dibromo-4-(trifluoromethoxy)aniline: Properties and Applications.

- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.

- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.

- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.

- Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications.

- PubChem. 2,6-Dibromo-4-trifluoromethoxyaniline.

- Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Wikipedia. 4-Nitroaniline.

- YouTube. Relative Basic Strength of Orth, Para and Meta Nitroaniline: Basicity of Nitrosubstituted Anilines.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Synthesis Applications of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H4BrF3N2O3 | CID 2782668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presented synthetic route is a multi-step process commencing from the commercially available 4-(trifluoromethoxy)aniline. This document delves into the strategic considerations behind each synthetic step, including the crucial use of a protecting group strategy to control regioselectivity during electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathway are provided to ensure reproducibility and facilitate implementation by researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The presence of ortho- and para-directing amino and bromo groups, a meta-directing nitro group, and an electron-withdrawing trifluoromethoxy moiety provides a versatile scaffold for the construction of complex molecular architectures.

The synthesis of this target molecule necessitates a carefully designed strategy to navigate the challenges of regioselectivity in electrophilic aromatic substitution reactions on a substituted aniline ring. Direct bromination and nitration of 4-(trifluoromethoxy)aniline would likely lead to a mixture of undesired isomers and potential oxidation of the aniline. Therefore, a more controlled approach is warranted.

This guide outlines a robust four-step synthesis, as depicted below, commencing with the protection of the highly activating amino group, followed by sequential bromination and nitration, and culminating in the deprotection of the amino group to yield the desired product.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Protection of the Amino Group via Acetylation

The initial and critical step in this synthesis is the protection of the amino group of 4-(trifluoromethoxy)aniline as an acetanilide. This serves two primary purposes:

-

Moderation of Reactivity: The strongly activating amino group is converted into a moderately activating acetamido group, which helps to prevent unwanted side reactions such as poly-bromination and oxidation in the subsequent steps.

-

Regiocontrol: The acetamido group remains an ortho, para-director, guiding the incoming electrophiles to the desired positions on the aromatic ring.

Reaction:

Caption: Acetylation of 4-(trifluoromethoxy)aniline.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in glacial acetic acid.

-

Slowly add 1.1 equivalents of acetic anhydride to the solution with stirring.

-

The reaction is typically exothermic. After the initial exotherm subsides, gently warm the mixture to ensure complete conversion (monitor by Thin Layer Chromatography - TLC).

-

Pour the reaction mixture into ice-water to precipitate the N-(4-(trifluoromethoxy)phenyl)acetamide.

-

Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

| Reagent | Molar Eq. | Purity |

| 4-(trifluoromethoxy)aniline | 1.0 | >98% |

| Acetic Anhydride | 1.1 | >99% |

| Glacial Acetic Acid | Solvent | ACS |

Table 1: Reagents for the acetylation of 4-(trifluoromethoxy)aniline.

Step 2: Regioselective Bromination

With the amino group protected, the next step is the regioselective bromination of N-(4-(trifluoromethoxy)phenyl)acetamide. The acetamido group directs the incoming bromine to the ortho position, as the para position is already occupied by the trifluoromethoxy group.

Reaction:

Caption: Bromination of N-(4-(trifluoromethoxy)phenyl)acetamide.

Experimental Protocol:

-

Dissolve 1.0 equivalent of N-(4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 1.0 equivalent of bromine in the same solvent.

-

Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry.

| Reagent | Molar Eq. | Purity |

| N-(4-(trifluoromethoxy)phenyl)acetamide | 1.0 | >98% |

| Bromine | 1.0 | >99% |

| Glacial Acetic Acid | Solvent | ACS |

Table 2: Reagents for the bromination of N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 3: Regioselective Nitration

The third step involves the nitration of the brominated acetanilide. The directing effects of the substituents on the ring are now crucial. The acetamido group is a strong ortho, para-director, while the bromo group is a weaker ortho, para-director. The trifluoromethoxy group is a meta-director. The powerful directing effect of the acetamido group will guide the incoming nitro group to the vacant ortho position.

Reaction:

Caption: Nitration of N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide.

Experimental Protocol:

-

In a flask, dissolve the dried N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide (1.0 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at low temperature until completion (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

| Reagent | Molar Eq. | Purity |

| N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide | 1.0 | >95% |

| Concentrated Nitric Acid (68-70%) | 1.05 | ACS |

| Concentrated Sulfuric Acid (98%) | Solvent | ACS |

Table 3: Reagents for the nitration of N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide.

Step 4: Hydrolysis (Deprotection)

The final step is the hydrolysis of the acetamido group to reveal the free amino group of the target molecule. This is typically achieved by heating in the presence of a strong acid.

Reaction:

Caption: Hydrolysis of N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide.

Experimental Protocol:

-

Reflux the N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide from the previous step in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Monitor the reaction by TLC until the starting material is fully converted to the aniline.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography or recrystallization to obtain this compound of high purity.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage. It is imperative to perform characterization of the intermediates to confirm their identity and purity before proceeding to the next step.

-

Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the product at each stage.

-

Melting Point Analysis: A straightforward method to assess the purity of solid intermediates and the final product.

-

Spectroscopic Analysis (NMR, IR, MS): Unequivocal confirmation of the chemical structure of each intermediate and the final product is strongly recommended.

By adhering to these analytical practices, researchers can ensure the integrity of the synthetic pathway and the quality of the final compound.

Conclusion

The synthesis of this compound is a multi-step process that can be successfully achieved through a well-planned synthetic strategy. The use of a protecting group for the aniline nitrogen is paramount for controlling the regioselectivity of the subsequent bromination and nitration reactions. The detailed protocols provided in this guide, when coupled with diligent in-process monitoring, offer a reliable pathway for the preparation of this valuable chemical intermediate.

References

- At present, a specific, publicly available, peer-reviewed synthesis for this compound has not been identified in the searched resources. The presented synthetic route is a robust and logical pathway based on established principles of organic chemistry and analogous transformations found in the literature for similar substituted anilines. The fundamental reactions, such as the acetylation of anilines, electrophilic bromination and nitration of activated aromatic rings, and the hydrolysis of amides, are well-documented in standard organic chemistry textbooks and databases.

-

General Organic Chemistry Textbooks: Such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" for foundational understanding of the reaction mechanisms.

-

Chemical Synthesis Databases: Including SciFinder, Reaxys, and PubChem for searching for analogous reactions and experimental procedures.

-

Patents: Patent literature often contains detailed experimental procedures for the synthesis of specific molecules. A search for patents related to substituted anilines may provide relevant protocols. (e.g., Google Patents).

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

This guide provides a comprehensive technical overview of the synthetic pathways for producing 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis of this highly functionalized aniline derivative requires a strategic approach to regioselectively introduce bromo and nitro substituents onto the 4-(trifluoromethoxy)aniline core. This document will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and address potential challenges and safety considerations.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a multi-step process starting from the commercially available 4-(trifluoromethoxy)aniline. A retrosynthetic analysis reveals the most logical sequence to be the introduction of the bromine atom followed by the nitro group.

Caption: Retrosynthetic analysis of the target molecule.

Direct nitration of 4-(trifluoromethoxy)aniline is not advisable due to the strong activating and ortho-, para-directing nature of the amino group, which could lead to a mixture of isomers and potential oxidation of the starting material. Therefore, a more controlled, stepwise introduction of the substituents is necessary. The proposed synthetic route involves three key transformations:

-

Protection of the Amino Group: Acetylation of 4-(trifluoromethoxy)aniline to form N-(4-(trifluoromethoxy)phenyl)acetamide. This is a crucial step to moderate the reactivity of the aniline and to direct the subsequent electrophilic aromatic substitution reactions.

-

Regioselective Bromination: Introduction of a bromine atom at the ortho-position to the amino group.

-

Regioselective Nitration: Introduction of a nitro group at the other ortho-position to the amino group.

-

Deprotection: Hydrolysis of the acetamido group to yield the final product.

Experimental Protocols

Part 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide

The initial step involves the protection of the highly activating amino group of 4-(trifluoromethoxy)aniline via acetylation. This transformation is critical to prevent unwanted side reactions during the subsequent bromination and nitration steps.

Reaction Scheme:

Caption: Acetylation of 4-(trifluoromethoxy)aniline.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 4-(trifluoromethoxy)aniline in 50 mL of glacial acetic acid.

-

Slowly add 1.2 equivalents of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to 50-60°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Expected Yield: 90-95% Characterization: The product can be characterized by its melting point and 1H NMR spectroscopy.

Part 2: Synthesis of N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide

The regioselective monobromination of the acetylated aniline is achieved using N-Bromosuccinimide (NBS) as the brominating agent. The acetamido group directs the bromination primarily to the ortho position due to steric hindrance at the para position being occupied by the trifluoromethoxy group.

Reaction Scheme:

Caption: Bromination of N-(4-(trifluoromethoxy)phenyl)acetamide.

Procedure:

-

Dissolve the dried N-(4-(trifluoromethoxy)phenyl)acetamide in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

Expected Yield: 80-85% Characterization: The structure of the product can be confirmed by 1H NMR and mass spectrometry.

Part 3: Synthesis of N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide

The nitration of the brominated intermediate is carried out using a standard nitrating mixture of nitric acid and sulfuric acid. The acetamido and bromo groups will direct the incoming nitro group to the vacant ortho position relative to the acetamido group.

Reaction Scheme:

Caption: Nitration of the brominated intermediate.

Procedure:

-

In a flask cooled to 0°C, slowly add the N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide to a pre-cooled mixture of concentrated sulfuric acid.

-

Prepare the nitrating mixture by slowly adding one equivalent of concentrated nitric acid to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of the substrate, keeping the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

Expected Yield: 75-80% Characterization: The product can be analyzed by 1H NMR, 13C NMR, and mass spectrometry.

Part 4: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the acetamido group to reveal the free amine. This can be achieved under acidic or basic conditions. Acidic hydrolysis is generally preferred to avoid potential side reactions with the nitro group.

Reaction Scheme:

Caption: Hydrolysis of the acetamido group.

Procedure:

-

Suspend the N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry.

-

The final product can be purified by column chromatography or recrystallization.

Expected Yield: 85-90% Characterization: The final product should be characterized by melting point, 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

N-Bromosuccinimide (NBS):

-

Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[2][3] It is also an oxidizing agent and may intensify fire.[4][5]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Handle in a well-ventilated fume hood.[3] Keep away from combustible materials.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of soap and water.[4] If swallowed, do NOT induce vomiting and seek immediate medical attention.[2][3]

Nitrating Mixture (Concentrated Nitric Acid and Sulfuric Acid):

-

Hazards: Extremely corrosive and causes severe skin burns and eye damage.[7][8][9] It is a strong oxidizing agent and can cause fire or explosion upon contact with combustible materials.[8][10] Toxic if inhaled.[7]

-

Precautions: Always wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Work in a fume hood with proper ventilation.[7] Add acid to water, never the other way around, when preparing solutions.

-

First Aid: In case of contact, immediately flush the affected area with large amounts of water for at least 15 minutes and seek urgent medical attention.[8] For inhalation, move to fresh air and get medical help.[7]

Data Summary

| Compound Name | Starting Material | Reagents | Solvent | Yield (%) |

| N-(4-(trifluoromethoxy)phenyl)acetamide | 4-(Trifluoromethoxy)aniline | Acetic Anhydride | Glacial Acetic Acid | 90-95 |

| N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide | N-(4-(trifluoromethoxy)phenyl)acetamide | N-Bromosuccinimide (NBS) | DMF | 80-85 |

| N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide | N-(2-bromo-4-(trifluoromethoxy)phenyl)acetamide | Conc. HNO3, Conc. H2SO4 | Conc. H2SO4 | 75-80 |

| This compound | N-(2-bromo-6-nitro-4-(trifluoromethoxy)phenyl)acetamide | Conc. HCl, Ethanol | Ethanol/Water | 85-90 |

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic protection of the aniline functionality followed by sequential electrophilic aromatic substitution reactions. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. Adherence to strict safety protocols is paramount when handling the corrosive and oxidizing reagents involved in this synthesis. This guide provides a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- LSB Chemical, LLC. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3) - SAFETY DATA SHEET.

- MySkinRecipes. (n.d.). 2-Bromo-6-nitro-4-(trifluoromethyl)aniline.

- East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).

- SEASTAR CHEMICALS. (2022, November 17). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w.

Sources

- 1. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline [myskinrecipes.com]

- 2. dept.harpercollege.edu [dept.harpercollege.edu]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. seastarchemicals.com [seastarchemicals.com]

- 10. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract